5-Azaspiro[2.4]heptan-1-amine dihydrochloride
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Overview
Description
5-Azaspiro[2.4]heptan-1-amine dihydrochloride is a chemical compound with the molecular formula C6H14Cl2N2 and a molecular weight of 185.09 g/mol It is known for its unique spirocyclic structure, which consists of a seven-membered ring fused to a five-membered ring containing a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azaspiro[2.4]heptan-1-amine dihydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor containing an amine group and a halogenated carbon chain. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the cyclization process. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-Azaspiro[2.4]heptan-1-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and other reactive species under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, reduction may produce amines or alcohols, and substitution reactions may result in various substituted derivatives .
Scientific Research Applications
5-Azaspiro[2.4]heptan-1-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-Azaspiro[2.4]heptan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors in the nervous system to exert its effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
5-Azaspiro[2.4]heptane: A related compound with a similar spirocyclic structure but lacking the amine group.
5-Azaspiro[2.4]heptan-1-ol: A derivative with a hydroxyl group instead of an amine group.
5-Azaspiro[2.4]heptan-1-one: A ketone derivative with a carbonyl group in place of the amine group.
Uniqueness
5-Azaspiro[2.4]heptan-1-amine dihydrochloride is unique due to its specific spirocyclic structure and the presence of an amine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
CAS No. |
150543-40-1 |
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Molecular Formula |
C6H14Cl2N2 |
Molecular Weight |
185.09 g/mol |
IUPAC Name |
5-azaspiro[2.4]heptan-2-amine;dihydrochloride |
InChI |
InChI=1S/C6H12N2.2ClH/c7-5-3-6(5)1-2-8-4-6;;/h5,8H,1-4,7H2;2*1H |
InChI Key |
OZUUGZHRALMJRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12CC2N.Cl.Cl |
Origin of Product |
United States |
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